molecular formula C6H12ClNS B2825526 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride CAS No. 1955554-05-8

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride

Cat. No.: B2825526
CAS No.: 1955554-05-8
M. Wt: 165.68
InChI Key: PYOGCBMLDARCMQ-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is an organic compound with the molecular formula C₆H₁₂ClNS and a molecular weight of 165.69 g/mol . This compound is characterized by its bicyclic structure, which includes both sulfur and nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of a suitable catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thia-5-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[3.2.0]heptane hydrochloride
  • 2-Thia-5-azabicyclo[5.2.0]nonane hydrochloride
  • 2-Thia-5-azabicyclo[4.3.0]octane hydrochloride

Uniqueness

2-Thia-5-azabicyclo[4.2.0]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

IUPAC Name

2-thia-5-azabicyclo[4.2.0]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS.ClH/c1-2-6-5(1)7-3-4-8-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOGCBMLDARCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1NCCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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